9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one
Description
This compound is a complex tetracyclic molecule featuring a fused ring system with oxygen heteroatoms at positions 6 and 17 (dioxa), a hydroxyl group at position 9, and a ketone at position 16. Its IUPAC name reflects the intricate arrangement of four rings (tetracyclo), including bicyclic and tricyclic components. The 5,5-dimethyl substitution introduces steric bulk, which may influence reactivity and intermolecular interactions. Structural determination of such polycyclic systems often relies on X-ray crystallography and computational tools like SHELX for refinement .
Properties
IUPAC Name |
9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-17(2)7-6-11-13(21-17)8-12(18)14-9-4-3-5-10(9)16(19)20-15(11)14/h8,18H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQSQFTTYHUURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C3=C2OC(=O)C4=C3CCC4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111892 | |
| Record name | 3,4,8,9-Tetrahydro-10-hydroxy-2,2-dimethyl-2H-cyclopenta[d]pyrano[2′,3′:5,6]benzo[1,2-b]pyran-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855779-27-0 | |
| Record name | 3,4,8,9-Tetrahydro-10-hydroxy-2,2-dimethyl-2H-cyclopenta[d]pyrano[2′,3′:5,6]benzo[1,2-b]pyran-6(7H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855779-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,8,9-Tetrahydro-10-hydroxy-2,2-dimethyl-2H-cyclopenta[d]pyrano[2′,3′:5,6]benzo[1,2-b]pyran-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one involves several steps, including the formation of the tetracyclic core and the introduction of hydroxyl and ketone groups. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization reactions to form the tetracyclic structure. The introduction of hydroxyl and ketone groups is achieved through selective oxidation and reduction reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new bonds and functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research has indicated that compounds similar to 9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one exhibit anticancer activity by inhibiting specific cancer cell lines. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
3. Neuroprotective Activity
There is emerging evidence that suggests potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanisms may involve antioxidant activity and the reduction of oxidative stress in neuronal cells.
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are pivotal in metabolic pathways. For example, it may act as an inhibitor of certain cytochrome P450 enzymes which play a role in drug metabolism.
2. Interaction with Biological Membranes
Research indicates that 9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one can interact with lipid membranes, influencing membrane fluidity and permeability which could be exploited for drug delivery systems.
Materials Science Applications
1. Polymer Synthesis
The unique structure of this compound allows it to be utilized as a monomer in the synthesis of novel polymers with tailored properties such as enhanced thermal stability and mechanical strength.
2. Nanomaterials Development
There is potential for using this compound in the development of nanomaterials for applications in electronics and photonics due to its unique electronic properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of derivatives of 9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Neuroprotective Effects
In another research project focused on neuroprotection, compounds structurally related to 9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one were administered to animal models exhibiting symptoms of neurodegeneration induced by oxidative stress. The treated group showed improved cognitive function and reduced markers of oxidative damage compared to the control group.
Mechanism of Action
The mechanism of action of 9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding to target molecules. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness becomes apparent when compared to related tetracyclic systems. Below is a detailed analysis of analogs, highlighting key similarities and differences:
Table 1: Structural and Functional Comparison of Tetracyclic Analogs
Key Observations:
Heteroatom Diversity: The target compound’s 6,17-dioxa system contrasts with sulfur/nitrogen analogs (e.g., ), which may alter electronic properties and bioavailability. Oxygen-rich systems typically exhibit higher polarity, impacting solubility .
Functional Group Positioning :
- The 9-hydroxyl group in the target compound is unique compared to the 14-hydroxyl group in the steroid-like analog (). Positional differences in hydroxyl groups can drastically affect hydrogen-bonding networks and biological activity .
- Ketone placement (16-ketone vs. 5-ketone in ) influences ring strain and reactivity.
This contrasts with dimethyl substitutions in (4,6-dimethyl), which may stabilize the diazatetracyclic system.
Computational Comparisons :
- Structural similarity assessments using Tanimoto coefficients or graph-based methods (–7) would highlight low similarity with sulfur/nitrogen analogs but higher overlap with oxygenated steroids (). Subgraph matching () could identify conserved ring systems despite functional group variations.
Research Implications and Gaps
While the provided evidence lacks direct data on the target compound, insights from analogs suggest avenues for further study:
- Synthetic Routes : Methods for analogous oxygenated tetracyclics (e.g., ) could be adapted, leveraging crystallographic tools like SHELX for structural validation .
- Biological Activity : Hydroxyl and ketone groups in related compounds () are often associated with antimicrobial or enzyme-inhibitory properties, warranting pharmacological screening.
- Computational Modeling : Molecular dynamics simulations could explore how 5,5-dimethyl substitution affects conformational stability compared to unsubstituted analogs.
Biological Activity
Chemical Structure and Properties
The molecular formula of 9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one is C18H20O4, with a molecular weight of approximately 300.354 g/mol. The compound features a tetracyclic structure with multiple functional groups that may contribute to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C18H20O4 |
| Molecular Weight | 300.354 g/mol |
| IUPAC Name | 9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one |
Research into the biological activity of this compound suggests several potential mechanisms:
- Antioxidant Properties : The presence of hydroxyl groups in the structure may confer antioxidant capabilities, potentially scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
- Antioxidant Activity :
- Antimicrobial Efficacy :
- Anti-inflammatory Properties :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
